molecular formula C25H25N5O2 B11327602 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B11327602
M. Wt: 427.5 g/mol
InChI Key: TVVVWNZEHLRSOB-UHFFFAOYSA-N
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Description

1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines.

Preparation Methods

The synthesis of 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide involves multiple steps, starting with the formation of the pyrrolopyrimidine core. This is typically achieved through a series of condensation reactions involving appropriate precursors.

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions to improve scalability and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and temperature control to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include various substituted derivatives that retain the core pyrrolopyrimidine structure .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and metabolism, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that confer high selectivity and potency towards PKB inhibition, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H25N5O2

Molecular Weight

427.5 g/mol

IUPAC Name

1-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C25H25N5O2/c1-32-20-9-7-19(8-10-20)30-15-21(17-5-3-2-4-6-17)22-24(27-16-28-25(22)30)29-13-11-18(12-14-29)23(26)31/h2-10,15-16,18H,11-14H2,1H3,(H2,26,31)

InChI Key

TVVVWNZEHLRSOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCC(CC4)C(=O)N)C5=CC=CC=C5

Origin of Product

United States

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